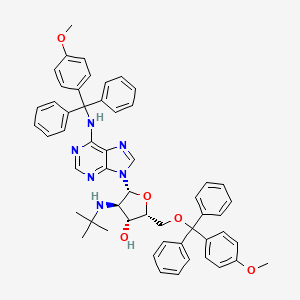
Iodohippuric acid I-123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodohippuric acid I-123, also known as ortho-iodohippuric acid, is a radiopharmaceutical compound used primarily in nuclear medicine. It is labeled with iodine-123, a radioactive isotope, which allows it to be used in diagnostic imaging, particularly for evaluating renal function. The compound is an analog of para-aminohippuric acid and is known for its high clearance rate, making it suitable for renography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iodohippuric acid I-123 involves the iodination of hippuric acid. One method includes dissolving 2-iodobenzoic acid and 2-iodohippuric acid in a sodium hydroxide solution, followed by the addition of potassium iodide and dilution with water . Another method incorporates the use of copper sulfate as a catalyst, optimizing variables such as pH, reaction temperature, and time to achieve high labeling efficiency and radiochemical purity .
Industrial Production Methods: Industrial production of this compound typically involves the use of cyclotrons to produce iodine-123. The process includes the irradiation of a target material, often xenon-123, which decays to iodine-123. The iodine-123 is then chemically incorporated into the iodohippuric acid molecule .
Chemical Reactions Analysis
Types of Reactions: Iodohippuric acid I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sodium hydroxide, potassium iodide, and copper sulfate. The reactions are typically carried out under controlled pH and temperature conditions to ensure high purity and yield .
Major Products Formed: The major product formed from the iodination of hippuric acid is this compound itself. Other products may include various iodinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Iodohippuric acid I-123 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the evaluation of renal function through scintigraphy and plasma clearance curves. It is used to assess renal plasma flow, detect obstructive uropathy, vesicorenal reflux, and renal artery stenosis . Additionally, it is employed in dynamic urinary flow imaging and the study of renal function in various physiological and pathological conditions .
Mechanism of Action
The mechanism of action of iodohippuric acid I-123 involves its uptake and excretion by the renal system. After intravenous administration, the compound is rapidly taken up by the kidneys and excreted through tubular secretion. This allows for the visualization of renal function and the generation of renograms. The iodine-123 isotope emits gamma rays, which are detected by gamma cameras to produce diagnostic images .
Comparison with Similar Compounds
Iodohippuric acid I-123 is often compared with other radiopharmaceuticals used in renal imaging, such as technetium-99m labeled mercaptoacetyltriglycine (MAG3). While both compounds are used for similar diagnostic purposes, this compound has a higher clearance rate and provides more detailed functional imaging . Other similar compounds include para-aminohippuric acid and various iodinated derivatives used in renal studies .
Conclusion
This compound is a valuable compound in the field of nuclear medicine, offering high clearance rates and detailed functional imaging for the evaluation of renal function. Its synthesis involves specific reaction conditions and industrial production methods, and it participates in various chemical reactions. Its applications in scientific research are extensive, particularly in the study of renal physiology and pathology. Compared to similar compounds, this compound stands out for its diagnostic potential and effectiveness.
Properties
CAS No. |
54378-29-9 |
|---|---|
Molecular Formula |
C9H8INO3 |
Molecular Weight |
301.07 g/mol |
IUPAC Name |
2-[(2-(123I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-4 |
InChI Key |
CORFWQGVBFFZHF-YWNMBFHISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[123I] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)



![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
